molecular formula C22H19N3O2S2 B11519949 2-{[3-(1-Naphthyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

2-{[3-(1-Naphthyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11519949
M. Wt: 421.5 g/mol
InChI Key: JFXOHNUAJCBSST-UHFFFAOYSA-N
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Description

2-{[3-(1-Naphthyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a naphthyl group, a benzothieno pyrimidine core, and an acetamide moiety

Preparation Methods

The synthesis of 2-{[3-(1-Naphthyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothieno pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno pyrimidine structure.

    Introduction of the naphthyl group: The naphthyl group is introduced through a substitution reaction, often using naphthyl halides and appropriate catalysts.

    Attachment of the acetamide moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-{[3-(1-Naphthyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthyl group, using reagents such as halides and catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[3-(1-Naphthyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or tool in biological studies to investigate various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-{[3-(1-Naphthyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-{[3-(1-Naphthyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the benzothieno pyrimidine and naphthyl groups, which can lead to differences in their chemical and biological properties.

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

2-[(3-naphthalen-1-yl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H19N3O2S2/c23-18(26)12-28-22-24-20-19(15-9-3-4-11-17(15)29-20)21(27)25(22)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11-12H2,(H2,23,26)

InChI Key

JFXOHNUAJCBSST-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC5=CC=CC=C54)SCC(=O)N

Origin of Product

United States

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